molecular formula C22H27N3O2 B6762014 5-[3-[4-(3,5-dimethylphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethyl-1H-pyrimidin-2-one

5-[3-[4-(3,5-dimethylphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethyl-1H-pyrimidin-2-one

Cat. No.: B6762014
M. Wt: 365.5 g/mol
InChI Key: HCPABVPOQSIZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[3-[4-(3,5-dimethylphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethyl-1H-pyrimidin-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidinone core substituted with a pyridine ring and a dimethylphenyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-[4-(3,5-dimethylphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethyl-1H-pyrimidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the pyridine ring and the dimethylphenyl group through various coupling reactions. Common reagents used in these steps include organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions. The reaction conditions often require anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography. The choice of solvents and reagents would also be optimized to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

5-[3-[4-(3,5-dimethylphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethyl-1H-pyrimidin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated cyclic compounds.

Scientific Research Applications

5-[3-[4-(3,5-dimethylphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethyl-1H-pyrimidin-2-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[3-[4-(3,5-dimethylphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
  • 3,5-Dimethylphenyl-4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
  • 4-(3,5-Dimethylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid

Uniqueness

Compared to similar compounds, 5-[3-[4-(3,5-dimethylphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethyl-1H-pyrimidin-2-one stands out due to its unique combination of a pyrimidinone core with a pyridine ring and a dimethylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[3-[4-(3,5-dimethylphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethyl-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-14-11-15(2)13-19(12-14)18-7-9-25(10-8-18)21(26)6-5-20-16(3)23-22(27)24-17(20)4/h7,11-13H,5-6,8-10H2,1-4H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPABVPOQSIZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CCN(CC2)C(=O)CCC3=C(NC(=O)N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.